

L-161240 solution preparation for experiments

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Compound of Interest

Compound Name: L-161240

Cat. No.: B1673696

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Application Notes and Protocols for L-161240

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[2] [3] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[3][4] **L-161240** has demonstrated significant inhibitory action against LpxC from *Escherichia coli*, making it a valuable tool for studying bacterial cell wall synthesis and for the development of novel antibiotics.[5][6] Notably, it shows significantly weaker or no activity against the LpxC enzyme from *Pseudomonas aeruginosa*. [3][6][7]

These application notes provide detailed protocols for the preparation and use of **L-161240** in common microbiological and biochemical assays.

Chemical Properties and Storage

Property	Value	Reference
Target	UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC)	[1][5]
Molecular Formula	C ₂₃ H ₂₁ F ₃ N ₄ O ₃	N/A
Molecular Weight	458.4 g/mol	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[6]
Storage (Powder)	Store at -20°C for up to 3 years.	N/A
Storage (Stock Solution)	Store in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.	N/A

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of **L-161240** against various bacterial species and the LpxC enzyme.

Parameter	Organism/Enzyme	Value	Reference(s)
K _i (dissociation constant)	E. coli LpxC	50 nM	[5]
IC ₅₀ (half-maximal inhibitory concentration)	E. coli LpxC	30 nM	N/A
IC ₅₀ (in assay with 25 µM substrate)	E. coli LpxC	440 ± 10 nM	[4][8]
MIC (Minimum Inhibitory Concentration)	E. coli (wild-type)	1-3 µg/mL	N/A
MIC (Minimum Inhibitory Concentration)	P. aeruginosa	> 50 µg/mL	[6]

Experimental Protocols

Protocol 1: Preparation of L-161240 Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of **L-161240** in DMSO.

Materials:

- **L-161240** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- **Pre-weighing:** Aseptically weigh the desired amount of **L-161240** powder in a sterile microcentrifuge tube. For example, weigh 10 mg of the compound.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of **L-161240**.
- **Dissolution:** Vortex the solution until the **L-161240** is completely dissolved. Gentle warming to 37°C may aid in dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Note: For cell-based assays, it is recommended to prepare intermediate dilutions of the stock solution in DMSO before final dilution in the culture medium to prevent precipitation of the compound.[9]

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Caption: Workflow for preparing **L-161240** stock solution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of **L-161240** against *E. coli*.

Materials:

- **L-161240** stock solution (e.g., 10 mg/mL in DMSO)
- *E. coli* strain (e.g., ATCC 25922)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates

- Spectrophotometer
- Incubator (37°C)

Procedure:

- Bacterial Culture Preparation: Inoculate a single colony of *E. coli* into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5×10^5 CFU/mL.
- Serial Dilution of **L-161240**:
 - Prepare a working solution of **L-161240** in MHB. The final concentration of DMSO in the assay should be kept low (e.g., $\leq 1\%$) to avoid solvent toxicity.
 - Perform a two-fold serial dilution of **L-161240** in the 96-well plate. For example, add 100 μ L of MHB to wells 2-12. Add 200 μ L of the highest concentration of **L-161240** to well 1. Transfer 100 μ L from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 and 12 will serve as positive (bacteria, no drug) and negative (broth only) controls, respectively.
- Inoculation: Add 100 μ L of the prepared bacterial suspension to wells 1-11.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **L-161240** that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD_{600}).

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Caption: Workflow for MIC determination using broth microdilution.

Protocol 3: In Vitro LpxC Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of purified LpxC enzyme by **L-161240**.

Materials:

- Purified E. coli LpxC enzyme
- **L-161240** stock solution
- Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
- o-phthaldialdehyde (OPA) reagent
- Fluorometer
- Sterile, black 96-well plates

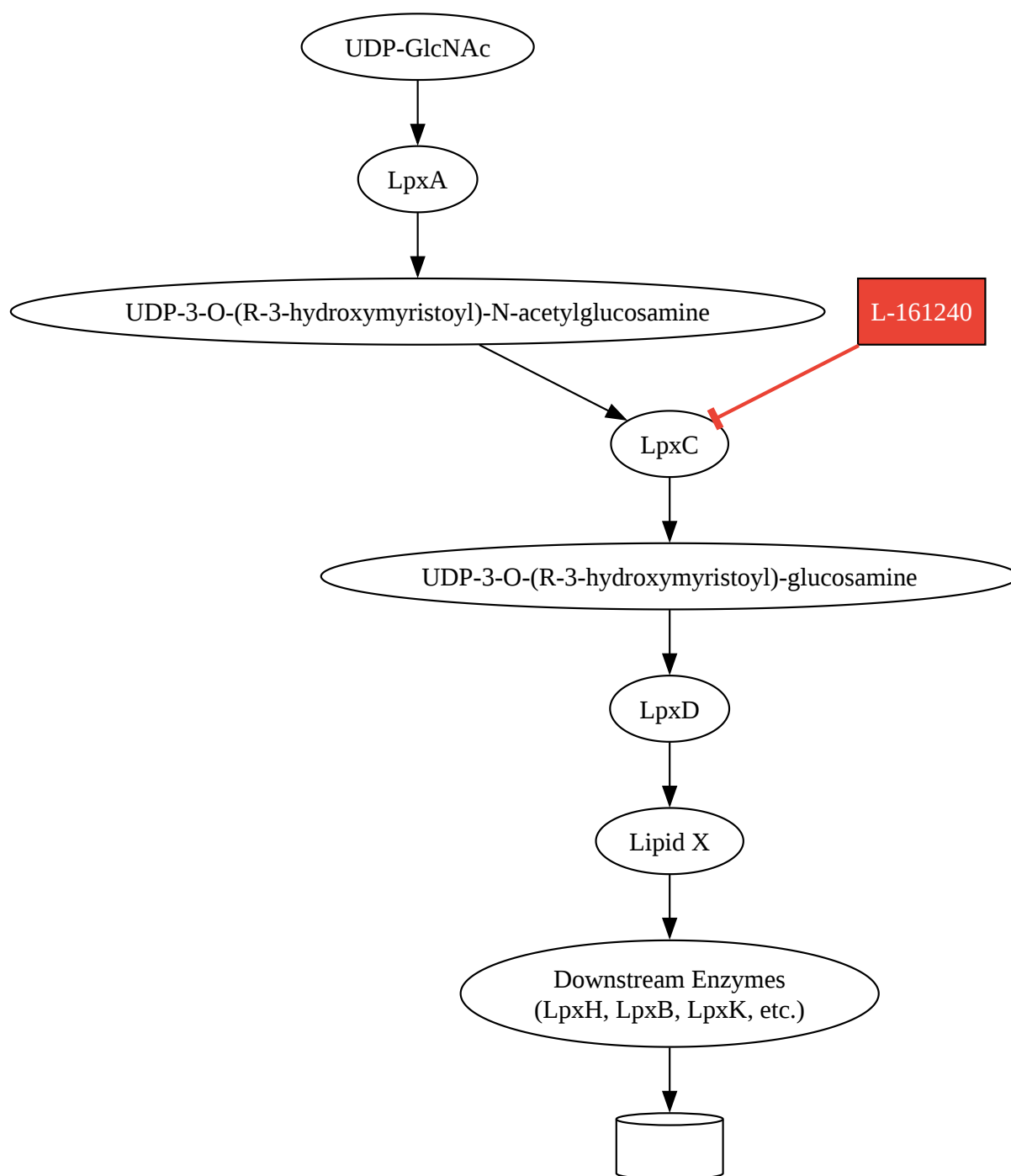
Procedure:

- Assay Preparation:
 - Prepare serial dilutions of **L-161240** in the assay buffer.
 - In a black 96-well plate, add the diluted **L-161240** solutions. Include a control with buffer and DMSO (vehicle control).
- Enzyme Addition: Add the purified LpxC enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the LpxC substrate to each well.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination and Detection:
 - Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
 - Add the OPA reagent to each well. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

- **Fluorescence Measurement:** Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the OPA-amine adduct (e.g., 340 nm excitation and 460 nm emission).[8]
- **Data Analysis:** Calculate the percent inhibition for each **L-161240** concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway

L-161240 acts on the Lipid A biosynthesis pathway, also known as the Raetz pathway. This pathway is essential for the formation of the outer membrane of Gram-negative bacteria. LpxC catalyzes the second committed step, the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. By inhibiting LpxC, **L-161240** blocks the entire downstream pathway, preventing the synthesis of Lipid A and leading to bacterial cell death.[2][5][9]



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Caption: **L-161240** inhibits LpxC in the Lipid A biosynthesis pathway.

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